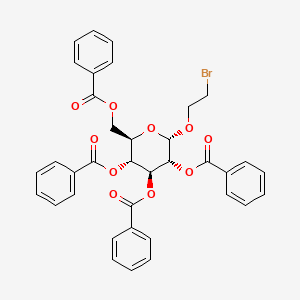

(2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Description

This compound is a benzoylated carbohydrate derivative featuring a 2-bromoethoxy substituent at the C6 position of a tetrahydropyran core. The stereochemistry (2R,3R,4S,5R,6S) ensures precise spatial orientation of functional groups, critical for its reactivity and biological interactions. The benzoyl groups at C2, C3, C4, and C5 act as protective moieties, enhancing stability during synthetic modifications . The 2-bromoethoxy group serves as a versatile leaving group, enabling nucleophilic substitutions in glycosylation reactions or prodrug activation .

Properties

Molecular Formula |

C36H31BrO10 |

|---|---|

Molecular Weight |

703.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C36H31BrO10/c37-21-22-42-36-31(47-35(41)27-19-11-4-12-20-27)30(46-34(40)26-17-9-3-10-18-26)29(45-33(39)25-15-7-2-8-16-25)28(44-36)23-43-32(38)24-13-5-1-6-14-24/h1-20,28-31,36H,21-23H2/t28-,29-,30+,31-,36+/m1/s1 |

InChI Key |

KCSNZOGAUPLKMH-LDDHDNMNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCCBr)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OCCBr)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

(2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

- Molecular Formula : C41H32O11

- Molecular Weight : 700.7 g/mol

- CAS Number : 22415-91-4

The compound features multiple benzoyloxy groups which may enhance its solubility and bioactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(2-bromoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

- Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by 70% at a concentration of 10 μM after 48 hours of treatment .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

- Research Findings : In vitro assays revealed that it possesses activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

- Enzyme Targeting : It has been reported to inhibit glycosyltransferases which are crucial for glycoside formation. This inhibition can affect carbohydrate metabolism significantly .

Data Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

*Calculated molecular weight based on CAS 149707-76-6 .

Key Observations:

- Bromine vs.

- Benzoyl vs. Acetyl Protection : Benzoyl groups (target compound) provide greater steric hindrance and hydrolytic stability than acetylated derivatives (e.g., 4l), making the former preferable for multi-step syntheses .

- Bioactivity : Pyrazolo-pyrimidine hybrids (e.g., IC50 = 15.3 µM) demonstrate that bulky aromatic substituents at C6 enhance antitumor efficacy, suggesting the bromoethoxy group in the target compound could be optimized for similar applications .

Stability and Reactivity

- Hydrolytic Stability : Benzoyl-protected derivatives (target) exhibit slower hydrolysis rates compared to acetylated analogs (e.g., 14a in ), which require alkaline conditions for deprotection .

- Thermal Degradation: Brominated compounds (target) may show lower thermal stability than non-halogenated derivatives due to C-Br bond lability above 150°C, necessitating low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.